1,4-Dioxan

Übersicht

Beschreibung

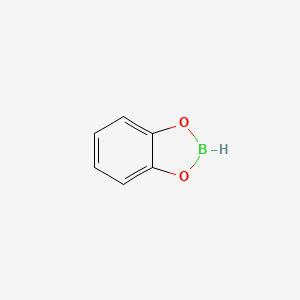

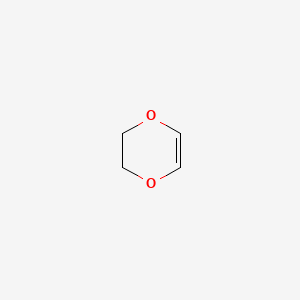

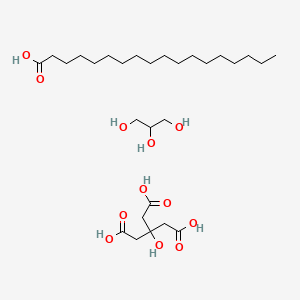

“1,4-Dioxin, 2,3-dihydro-” is a heterocyclic, organic compound with the chemical formula C4H6O2 . It is also known by other names such as p-Dioxin, 2,3-dihydro- .

Synthesis Analysis

The synthesis of “1,4-Dioxin, 2,3-dihydro-” has been reported in several studies. For instance, steroidal 17α-2,3-dihydro-1,4-dioxin-6-yl)-17β-ols of type (2), which are readily available from 17-oxo steroids and 2 3-dihydro-1,4-dioxine, are easily converted into 21-hydroxy-20-oxo steroids .

Molecular Structure Analysis

The molecular structure of “1,4-Dioxin, 2,3-dihydro-” consists of four carbon atoms and six hydrogen atoms, forming a cyclic structure with two oxygen atoms .

Chemical Reactions Analysis

In the context of organic synthesis, “1,4-Dioxin, 2,3-dihydro-” has been used in the preparation of biologically active side-chains from 17-oxosteroids .

Physical and Chemical Properties Analysis

The physical and chemical properties of “1,4-Dioxin, 2,3-dihydro-” include a molecular weight of 86.0892 . The compound has a boiling point of 94.1ºC .

Wissenschaftliche Forschungsanwendungen

Lösungsmittel in industriellen Prozessen

1,4-Dioxan wird aufgrund seiner hohen Löslichkeit und Stabilität häufig als Lösungsmittel verwendet. Es wird in verschiedenen industriellen Prozessen wie Entfettung, Textilreinigung und Metallveredelung eingesetzt .

Stabilisator für chlorierte Lösungsmittel

Eine wichtige Anwendung von this compound ist als Stabilisator für chlorierte Lösungsmittel, insbesondere 1,1,1-Trichlorethan (TCA). Es trägt dazu bei, den Zerfall dieser Lösungsmittel zu verhindern, die in zahlreichen Reinigungs- und Entfettungsanwendungen verwendet werden .

Pharmazeutika und Pestizide

In der pharmazeutischen Industrie dient this compound als Lösungsmittel bei der Formulierung von Medikamenten. Es findet sich auch in Pestiziden, wo es als Stabilisator wirkt .

Konsumgüter

Diese Verbindung ist aufgrund ihrer Eigenschaften als Benetzungs- und Dispergiermittel in einer Vielzahl von Konsumgütern wie Frostschutzmitteln, Flugzeug-Enteisungsmitteln und Begasungsmitteln enthalten .

Elektronikfertigung

Die Elektronikindustrie verwendet this compound als Lösungsmittel bei der Herstellung von Komponenten aufgrund seiner effektiven Löseeigenschaften .

Forschung zu Umweltverschmutzung und Behandlungstechnologien

Es laufen Forschungsarbeiten zu this compound in Bezug auf seine Umweltauswirkungen und die Entwicklung von Behandlungstechnologien zur Entfernung aus Wasserumgebungen .

Gewebeschnittpräparation

In der wissenschaftlichen Forschung, insbesondere in der Histologie, wird this compound bei der Präparation von Gewebeschnitten für die mikroskopische Untersuchung verwendet .

Wirkmechanismus

Target of Action

The primary targets of 1,4-Dioxene toxicity are the liver, kidneys, and nasal cavity following inhalation exposure . Acute exposures to airborne 1,4-Dioxene can also result in eye and nose irritation in humans .

Mode of Action

1,4-Dioxene has been found to potentiate the capsaicin-sensitive transient receptor potential (TRP) channel TRPV1, thereby causing hyperalgesia in a mouse model . This effect was abolished by CRISPR/Cas9-mediated genetic deletion of TRPV1 in sensory neurons, but enhanced under inflammatory conditions . The residue M572 in the S4-S5 linker region of TRPV1 was found to be crucial for direct activation of the channel by 1,4-Dioxene and its analogs .

Biochemical Pathways

Liver transcriptomics revealed 1,4-Dioxene-induced perturbations in signaling pathways predicted to impact the oxidative stress response, detoxification, and DNA damage . Liver, kidney, feces, and urine metabolomic profiling revealed no effect of 1,4-dioxene exposure .

Pharmacokinetics

1,4-Dioxene is readily absorbed through the lungs and gastrointestinal system and poorly absorbed through the skin . At lower doses, 1,4-Dioxene is rapidly metabolized to β-hydroxyethoxy acetic acid (HEAA). At higher doses, the metabolic process may become saturated resulting in 1,4-Dioxene being excreted in exhaled air and urine .

Result of Action

1,4-Dioxene causes serious abnormalities in Allium cepa meristematic cells . In addition, it was determined by the comet test that 1,4-Dioxene caused deterioration in DNA integrity . Changes in the antioxidant system in all experimental groups were determined by measuring malondialdehyde (MDA) and glutathione (GSH) levels, superoxide dismutase (SOD), and catalase (CAT) enzyme activities .

Biochemische Analyse

Biochemical Properties

1,4-Dioxene is a heterocyclic diether with the formula C4H8O2 . It readily dissolves a wide range of organic compounds, including aliphatic and aromatic hydrocarbons, ethers, alcohols, ketones, and chlorinated hydrocarbons . It is miscible with water in all proportions and also dissolves various inorganic compounds and elements .

Cellular Effects

Studies in animals have shown that breathing vapors of 1,4-dioxane affects mainly the nasal cavity and the liver and kidneys . Swallowing liquid 1,4-dioxane or contaminated drinking water, or having skin contact with liquid 1,4-dioxane also affects the liver and kidneys . It has been shown to cause serious abnormalities in Allium cepa meristematic cells .

Molecular Mechanism

The mechanism of the disruption in antioxidant/oxidant dynamics and genetic integrity was elucidated by molecular docking analysis of 1,4-dioxane with antioxidant molecules and DNA . In 1,4-dioxane treatment group, anatomical changes such as cell deformation, flattened cell nucleus, and thickening of cortex cell wall were observed .

Temporal Effects in Laboratory Settings

In laboratory settings, 1,4-dioxane has been shown to cause deterioration in DNA integrity over time . It also causes alterations in the antioxidant system, causing deterioration in the oxidant/antioxidant balance in the cell .

Dosage Effects in Animal Models

Exposure to high levels of 1,4-dioxane can result in liver and kidney damage . The effects of exposure to 1,4-dioxane depend on the dose, the duration, and how the exposure occurs .

Metabolic Pathways

1,4-Dioxane is likely hydroxylated at an ether-bond-associated carbon atom by monooxygenases, resulting in spontaneous oxidation and ring cleavage to form 2-hydroxyethoxyacetate . A second monooxygenase attack at either the ortho or para position with respect to the carboxylic acid moiety yields a mixture of two dihydroxyethoxyacetates .

Transport and Distribution

1,4-Dioxane can be released into the air, water, and soil at places where it is produced or used as a solvent . In soil, 1,4-dioxane does not stick to soil particles, so it can move from soil into groundwater .

Eigenschaften

IUPAC Name |

2,3-dihydro-1,4-dioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-2-6-4-3-5-1/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZVCIIORGCREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Record name | 1,4-Dioxene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/1,4-Dioxene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074714 | |

| Record name | 1,4-Dioxene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543-75-9 | |

| Record name | Dioxene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 2,3-dihydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dioxene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1,4-dioxine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/964XEE4JQL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]-](/img/structure/B1584952.png)

![Benzenesulfonic acid, 4-[(ethylphenylamino)methyl]-](/img/structure/B1584972.png)